Comparative Physicochemical Properties: Lipophilicity (XLogP) and Predicted Boiling Point
Compared to its mono-substituted analog 6-chloroquinoxaline, 6-chloro-7-methylquinoxaline exhibits a quantifiably different physicochemical profile. The addition of the 7-methyl group results in a slightly lower computed lipophilicity (XLogP) and a significantly higher predicted boiling point [1][2]. These differences are crucial for predicting its behavior in chromatographic separations, liquid-liquid extractions, and its handling during synthesis.
| Evidence Dimension | Lipophilicity (XLogP3-AA) and Predicted Boiling Point |
|---|---|
| Target Compound Data | XLogP: 2.2 [1]; Boiling Point (Predicted): 294.1±35.0 °C at 760 mmHg |
| Comparator Or Baseline | 6-Chloroquinoxaline (CAS: 5448-43-1): XLogP: 2.28 [2]; Boiling Point: 276.9 °C at 760 mmHg |
| Quantified Difference | XLogP is lower by ~0.08 units. Predicted boiling point is higher by ~17 °C. |
| Conditions | Values are computational predictions (XLogP3-AA) or predicted experimental data, providing a standardized basis for comparison. |
Why This Matters
These quantifiable differences inform selection for applications where specific lipophilicity is required or where a higher boiling point may simplify reaction workup and purification by distillation, directly impacting synthetic route efficiency and procurement decisions.
- [1] PubChem. (2026). 6-Chloro-7-methylquinoxaline (CID 45121627) - Computed Properties. View Source
- [2] Molbase. 6-Chloroquinoxaline (CAS: 5448-43-1) - Physicochemical Properties. View Source
